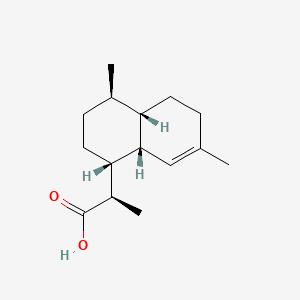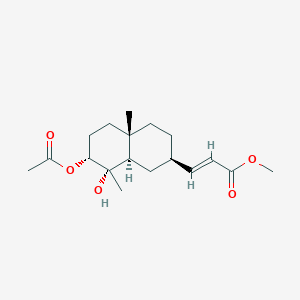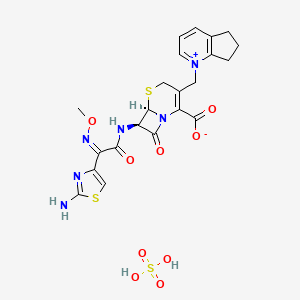
Cefpirome sulfate
概要
説明
Cefpirome sulfate is a fourth-generation cephalosporin antibiotic known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including strains resistant to earlier generations of cephalosporins . It is particularly effective against Pseudomonas aeruginosa and is used to treat a variety of infections, including respiratory tract infections, skin and soft tissue infections, urinary tract infections, and intra-abdominal infections .
作用機序
Target of Action
Cefpirome sulfate, a fourth-generation cephalosporin antibiotic, primarily targets the penicillin-binding proteins (PBPs) . PBPs are enzymes that play a crucial role in the synthesis of the bacterial cell wall .
Mode of Action
This compound interacts with its targets, the PBPs, by binding to them . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall . This inhibition disrupts the biosynthesis and assembly of the cell wall, leading to bacterial cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the peptidoglycan synthesis pathway . By inhibiting this pathway, this compound prevents the formation of a key component of the bacterial cell wall, leading to cell lysis and death .
Pharmacokinetics
This compound exhibits typical pharmacokinetic properties of cephalosporins . The drug exhibits low protein binding (≈10%) and has a volume of distribution similar to extracellular fluid volume . Approximately 80% of an intravenous dose is eliminated unchanged in the urine . No active metabolites of this compound have been identified . The elimination half-life of this compound is approximately 2 hours .
Result of Action
The primary result of this compound’s action is the death of bacterial cells . By inhibiting the synthesis of the bacterial cell wall, this compound causes the bacterial cells to become structurally compromised, leading to cell lysis and death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of β-lactamases , enzymes produced by some bacteria that can inactivate β-lactam antibiotics like this compound, can reduce the drug’s efficacy . This compound is considered stable against most plasmid- and chromosome-mediated β-lactamases . The drug’s action can also be affected by the patient’s renal function, as the drug is primarily eliminated via the kidneys .
生化学分析
Biochemical Properties
Cefpirome sulfate plays a crucial role in inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). These proteins are essential for the cross-linking of peptidoglycan chains, which provide structural integrity to bacterial cell walls . By binding to PBPs, this compound disrupts this process, leading to cell lysis and death. It interacts with various enzymes and proteins involved in cell wall synthesis, including transpeptidases and carboxypeptidases .
Cellular Effects
This compound exerts significant effects on bacterial cells by inhibiting cell wall synthesis, leading to cell death. This antibiotic impacts various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By disrupting the integrity of the cell wall, this compound induces stress responses in bacterial cells, which can alter gene expression and metabolic activities .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to PBPs, which are enzymes that catalyze the final stages of peptidoglycan synthesis in bacterial cell walls. By inhibiting these enzymes, this compound prevents the cross-linking of peptidoglycan chains, leading to weakened cell walls and eventual cell lysis . This mechanism is similar to other β-lactam antibiotics, but this compound has enhanced stability against β-lactamase enzymes, making it effective against resistant strains .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown stability over time, with a half-life of approximately 2 hours . Studies have demonstrated that its antibacterial activity remains consistent over extended periods, with minimal degradation. Long-term exposure to this compound in vitro and in vivo has shown sustained efficacy in inhibiting bacterial growth and maintaining cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At therapeutic doses, it effectively inhibits bacterial growth without causing significant adverse effects. At higher doses, this compound can induce toxic effects, including nephrotoxicity and gastrointestinal disturbances . The threshold for these adverse effects varies among different animal species, highlighting the importance of dosage optimization in clinical settings .
Metabolic Pathways
This compound is primarily eliminated unchanged in the urine, indicating minimal metabolism in the body . It does not undergo significant biotransformation, and no active metabolites have been identified. The primary route of elimination is through glomerular filtration, with the drug being excreted unchanged . This characteristic ensures that this compound maintains its antibacterial activity throughout its duration in the body.
Transport and Distribution
This compound exhibits low protein binding (approximately 10%) and has a volume of distribution similar to extracellular fluid volume . It penetrates various tissues and fluids, including the prostate gland, lung, blister fluid, cerebrospinal fluid, and peritoneal fluid . This extensive distribution allows this compound to reach therapeutic concentrations at sites of infection, enhancing its efficacy.
Subcellular Localization
This compound primarily localizes in the bacterial cell wall, where it exerts its inhibitory effects on PBPs . Its ability to target specific enzymes involved in cell wall synthesis ensures its effectiveness in disrupting bacterial cell integrity. The localization of this compound within the cell wall is crucial for its bactericidal activity, as it directly interferes with the structural components of the bacterial cell .
準備方法
Cefpirome sulfate can be synthesized through a multi-step process starting from 3-chloromethyl-7-phenylacetylamino cephalosporanic acid p-methoxybenzyl ester (GCLE). The synthetic route involves sequential substitution of the C-3 chloride with iodide and 2,3-cyclopentenopyridine, followed by a one-pot procedure that includes deprotection of the carboxyl group, hydrolysis of the 7-phenylacetamido group, and reaction with 2-mercaptobenzothiazolyl-(Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate (MAEM) . Industrial production methods often involve the use of alkaline or neutral amino acids as cosolvents to stabilize the compound and prevent degradation .
化学反応の分析
Cefpirome sulfate undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by hydrogen ions, leading to the breakdown of the compound into its constituent parts.
Oxidation: In the presence of oxidative agents, this compound can degrade into inactive products.
Substitution: The C-3 chloride can be substituted with other groups, such as iodide, to form different derivatives.
Common reagents used in these reactions include disodium hydrogen phosphate dihydrate, phosphoric acid, and acetonitrile . Major products formed from these reactions are often pharmacologically inactive degradation products .
科学的研究の応用
Cefpirome sulfate is widely used in scientific research due to its potent antibacterial properties. In chemistry, it is used to study the stability and degradation kinetics of cephalosporins . In biology and medicine, it is employed in the treatment of severe infections, including those caused by multi-drug resistant bacteria . Its ability to penetrate tissues effectively makes it valuable in treating infections in various parts of the body, including the lungs, skin, and urinary tract . In industry, this compound is used in the development of new antibiotics and in the study of bacterial resistance mechanisms .
類似化合物との比較
Cefpirome sulfate is unique among cephalosporins due to its broad-spectrum activity and stability against beta-lactamases, enzymes produced by some bacteria to inactivate beta-lactam antibiotics . Similar compounds include:
Cefepime: Another fourth-generation cephalosporin with similar broad-spectrum activity but different pharmacokinetic properties.
Ceftazidime: A third-generation cephalosporin with strong activity against Pseudomonas aeruginosa but less effective against Gram-positive bacteria compared to this compound.
Cefotaxime: A third-generation cephalosporin with a narrower spectrum of activity and less stability against beta-lactamases.
This compound’s ability to penetrate the outer membrane of Gram-negative bacteria and its stability against beta-lactamases make it a valuable antibiotic in clinical settings .
特性
CAS番号 |
98753-19-6 |
|---|---|
分子式 |
C22H24N6O9S3 |
分子量 |
612.7 g/mol |
IUPAC名 |
7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate |
InChI |
InChI=1S/C22H22N6O5S2.H2O4S/c1-33-26-15(13-10-35-22(23)24-13)18(29)25-16-19(30)28-17(21(31)32)12(9-34-20(16)28)8-27-7-3-5-11-4-2-6-14(11)27;1-5(2,3)4/h3,5,7,10,16,20H,2,4,6,8-9H2,1H3,(H3-,23,24,25,29,31,32);(H2,1,2,3,4) |
InChIキー |
RKTNPKZEPLCLSF-UHFFFAOYSA-N |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)[O-].OS(=O)(=O)O |
異性体SMILES |
CON=C(C1=CSC(=N1)N)C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)O.OS(=O)(=O)[O-] |
正規SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)O.OS(=O)(=O)[O-] |
| 98753-19-6 | |
ピクトグラム |
Irritant; Health Hazard |
同義語 |
3-((2,3-cyclopenteno-1-pyridinium)methyl)-7-(2-syn-methoximino-2-(2-aminothiazole-4-yl)acetamido)ceph-3-em-4-carboxylate cefpirome cefpirome sulfate Cefrom HR 810 HR-810 Metran |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



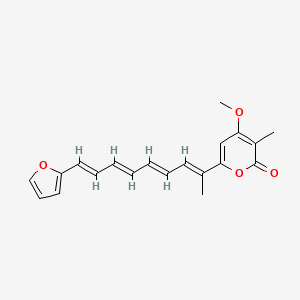
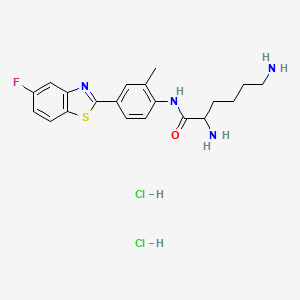
![3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1249880.png)
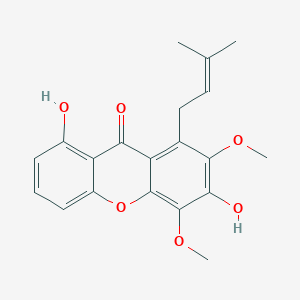
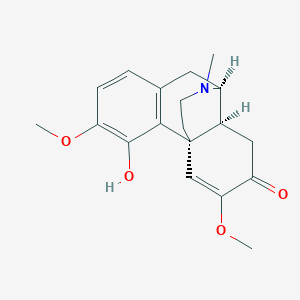

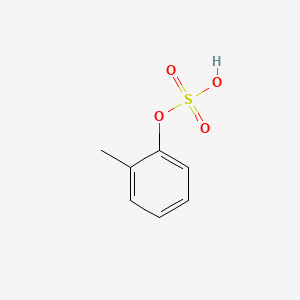
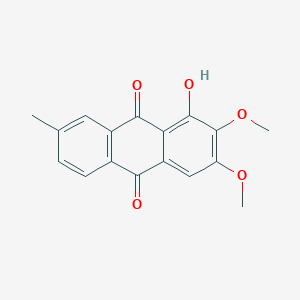

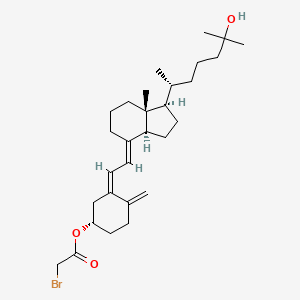
![(2S)-N-[(4aS,5R)-1,3-dioxo-2-(phenylmethyl)-4,4a,5,6,7,8-hexahydropyrido[2,1-f]pyrimidin-5-yl]-2-(tert-butylcarbamoylamino)-3-(1H-indol-3-yl)propanamide](/img/structure/B1249891.png)
